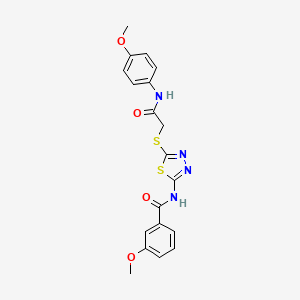

amine CAS No. 1153125-91-7](/img/structure/B3011367.png)

[(4-Chlorophenyl)(pyridin-3-yl)methyl](ethyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to (4-Chlorophenyl)(pyridin-3-yl)methylamine involves the manipulation of the structure to achieve high affinity for sigma receptors. For instance, the synthesis of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine (3) was achieved by synthesizing and testing part-structures derived from previously reported high-affinity sigma receptor ligands. This process led to the identification of a novel class of superpotent sigma ligands with subnanomolar affinity, indicating the potential for these compounds in therapeutic applications . Another study describes the synthesis of conformationally restricted derivatives of 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamine (1), achieved by acylation and alane reduction of diamine precursors . Additionally, a novel synthetic route was developed for 2-{[2-(3,4-dichlorophenyl)ethyl]propylamino}-1-pyridin-3-ylethanol (4), with the conformational properties determined by NOE connectivities and MO calculations .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined by single-crystal X-ray diffraction, revealing two crystallographically independent molecules in the asymmetric unit . This level of structural detail is crucial for understanding the interactions of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored in various contexts. For instance, the heteroditopic, P–N-chelating ligand diphenylphosphino(phenyl pyridin-2-yl methylene)amine (1) was synthesized and its donor characteristics assessed. The reactions of [PdCl(Me)(1-κ2-P–N)] towards CO and tBuNC were investigated, leading to the formation of corresponding acyl and iminoacyl complexes. This demonstrates the potential of these compounds in catalytic applications, such as selective alkene hydrocarboxylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structural and conformational characteristics. The high sigma receptor affinity of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine (3) and its related compounds is a result of careful manipulation of the molecular structure. The dynamic process due to nitrogen inversion at the central amine nitrogen of 2-{[2-(3,4-dichlorophenyl)ethyl]propylamino}-1-pyridin-3-ylethanol (4) was identified by NMR spectroscopy, highlighting the importance of stereochemistry in the biological activity of these molecules .

Applications De Recherche Scientifique

Crystal Structure Analysis

(4-Chlorophenyl)(pyridin-3-yl)methylamine has been utilized in crystal structure analysis. The compound, obtained from the reduction of an imine, was characterized using various spectroscopic techniques and X-ray diffraction. This research contributes to understanding the structural properties of secondary amines like this compound (Adeleke & Omondi, 2022).

Synthesis and Conformational Studies

The compound's derivatives have been synthesized and studied for their conformation and stereodynamics. For instance, research on a salt derivative involved NMR spectroscopy to identify dynamic processes due to nitrogen inversion, providing insights into the conformational properties of such compounds (Korošec et al., 2006).

Use in Chemoselective Initiators

Derivatives of (4-Chlorophenyl)(pyridin-3-yl)methylamine have been used in creating chemoselective alkene hydrocarboxylation initiators. These initiators have applications in catalysis, particularly in facilitating specific reactions with alkenes (Dyer, Fawcett, & Hanton, 2005).

Kinetic and Mechanistic Studies

Kinetic and mechanistic studies of reactions involving similar pyridine derivatives provide fundamental understanding in organic chemistry. For example, the pyridinolysis of alkyl aryl thionocarbonates, involving compounds structurally related to (4-Chlorophenyl)(pyridin-3-yl)methylamine, offers insights into reaction kinetics and mechanisms (Castro et al., 1997).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

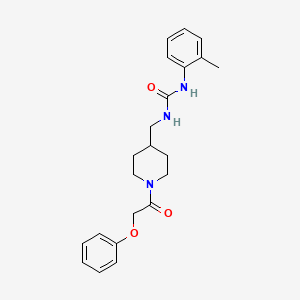

IUPAC Name |

N-[(4-chlorophenyl)-pyridin-3-ylmethyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c1-2-17-14(12-4-3-9-16-10-12)11-5-7-13(15)8-6-11/h3-10,14,17H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCPNFMAYPRUER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C1=CC=C(C=C1)Cl)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Chlorophenyl)(pyridin-3-yl)methyl](ethyl)amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B3011289.png)

![(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one](/img/structure/B3011290.png)

![N-(2,5-difluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3011291.png)

![(E)-N-cyclopentyl-3-(furan-2-yl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B3011293.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3011294.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B3011295.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B3011298.png)

![(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate](/img/no-structure.png)

![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B3011304.png)